3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl pivalate
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Overview
Description
3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2,2-DIMETHYLPROPANOATE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrobenzene sulfonyl group, and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2,2-DIMETHYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the nitrobenzene sulfonyl group: This step involves the sulfonylation of the pyrazole ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the pyrazole derivative with 2,2-dimethylpropanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2,2-DIMETHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the sulfonyl group could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2,2-DIMETHYLPROPANOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
1-Phenyl-1H-pyrazole: A core structure present in the target compound.
2,2-Dimethylpropanoic acid: A component used in the esterification step.
Uniqueness
The uniqueness of 3-METHYL-4-(4-NITROBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 2,2-DIMETHYLPROPANOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21N3O6S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H21N3O6S/c1-14-18(31(28,29)17-12-10-16(11-13-17)24(26)27)19(30-20(25)21(2,3)4)23(22-14)15-8-6-5-7-9-15/h5-13H,1-4H3 |
InChI Key |
YSLMPXYHUSQQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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